4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
The compound 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group, a 4-oxo substituent, and a 5-benzylidene moiety modified with a prop-2-en-1-yloxy (allyloxy) group at the para position. The N-substituent is a 4-methylbenzamide, contributing to its hydrophobic and electronic properties.
Synthesis: The compound is synthesized via Knoevenagel condensation, where 4-methylbenzoic acid derivatives react with thiazolidine-2,4-dione intermediates. A key intermediate, (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, is coupled with substituted anilines or amines using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
Properties
Molecular Formula |
C21H18N2O3S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-12-26-17-10-6-15(7-11-17)13-18-20(25)23(21(27)28-18)22-19(24)16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3,(H,22,24)/b18-13- |
InChI Key |
VNFOILPMULUSKF-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidinone ring is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, 4-methylbenzamide-substituted thiourea reacts with mercaptoacetic acid under acidic conditions to form the 2-thioxo-1,3-thiazolidin-4-one scaffold.
Reaction Conditions
-
Reactants :
-
4-Methylbenzamide thiourea (1.0 equiv)
-
Mercaptoacetic acid (1.2 equiv)
-
-
Solvent : Ethanol (reflux, 6–8 h)
-
Catalyst : Conc. HCl (0.5 equiv)
The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization. The product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 182–184°C.
Knoevenagel Condensation for Benzylidene Formation
Aldehyde Preparation: 4-(Prop-2-En-1-Yloxy)Benzaldehyde
The 4-(prop-2-en-1-yloxy)benzaldehyde is synthesized by alkylation of 4-hydroxybenzaldehyde with propargyl bromide under basic conditions:
Procedure
-
Reactants :
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
Propargyl bromide (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent : Acetone (reflux, 4 h)
The product is characterized by a singlet at δ 9.8 ppm (aldehyde proton) and a doublet at δ 4.6 ppm (OCH₂C≡CH) in ¹H NMR.
Condensation with Thiazolidinone
The thiazolidinone undergoes Knoevenagel condensation with 4-(prop-2-en-1-yloxy)benzaldehyde to introduce the Z-configured benzylidene group:
Optimized Protocol
-
Reactants :
-
Thiazolidinone (1.0 equiv)
-
4-(Prop-2-en-1-yloxy)benzaldehyde (1.2 equiv)
-
-
Catalyst : Piperidine (0.1 equiv) in acetic acid (0.1 equiv)
-
Solvent : Ethanol (reflux, 3 h)
The Z-configuration is confirmed by ¹H NMR: the methine proton (CH=C) appears as a singlet at δ 7.82–7.89 ppm due to deshielding by the adjacent carbonyl.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Using a Monowave® 300 reactor:
Conditions
Microwave methods reduce side products and improve regioselectivity compared to conventional heating.
Mechanochemical Approach
Ball milling in a copper flask enables solvent-free synthesis:
This method avoids toxic solvents but requires post-reaction extraction with ethyl acetate.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
| Signal (ppm) | Assignment |
|---|---|
| 2.38 (s, 3H) | CH₃ (4-methylbenzamide) |
| 4.71 (d, 2H) | OCH₂ (propenyloxy) |
| 5.91–6.12 (m, 2H) | CH₂=CH (propenyl) |
| 7.85 (s, 1H) | CH=C (Z-configuration) |
| 10.32 (s, 1H) | NH (amide) |
IR (KBr, cm⁻¹)
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Conventional | 75–80 | 3 h | Low cost |
| Microwave | 89 | 20 min | High efficiency |
| Mechanochemical | 73–80 | 2 h | Solvent-free |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
Substituent Variations on the Benzylidene Ring
4-Methoxy/Chloro/Fluoro Substituents :
- Example : (Z)-N-(4-methoxyphenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine.
- Key Differences : Methoxy groups enhance electron density and solubility, while chloro/fluoro substituents increase lipophilicity and metabolic stability.
- Spectral Data :
- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm (doublets for para-substituted rings) .
- ¹³C NMR : Carbonyl (C=O) at δ 170–175 ppm; thioxo (C=S) at δ 190–195 ppm .
Comparison: Allyloxy (prop-2-en-1-yloxy) substituents improve membrane permeability compared to methoxy but reduce thermal stability due to unsaturated bonds .
Variations in the N-Substituent
2-Methylphenyl Acetamide Derivatives :
- Example : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide.
- Key Differences : The 2-methylphenyl group enhances π-π stacking interactions in biological targets, while acetamide improves solubility .
Sulfonamide Derivatives: Example: (Z)-4-(5-(Arylidene)-4-oxothiazolidin-2-ylideneamino)-N-(2-methyloxazole-5-yl)benzenesulfonamide. Key Differences: Sulfonamide groups increase acidity (pKa ~10) and hydrogen-bonding capacity, enhancing binding to enzymes like carbonic anhydrase .
Heterocyclic Hybrids
Oxadiazole-Thiazolidinone Hybrids: Example: 4-Phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione. Key Differences: Oxadiazole rings improve antibacterial activity (MIC: 8–32 µg/mL against S. aureus) but reduce synthetic yields (60–70%) due to steric hindrance .
Key Findings :
- Lipophilicity : Allyloxy and methylbenzamide groups increase LogP (3.2), favoring blood-brain barrier penetration.
- Antimicrobial Activity : Oxadiazole hybrids show superior Gram-positive activity but higher cytotoxicity (HeLa CC50: 25 µM) .
- Thermal Stability : Allyloxy derivatives decompose at 180–200°C, whereas methoxy analogues are stable up to 220°C .
Biological Activity
4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure featuring:
- A thiazolidinone ring
- A benzylidene moiety
- A prop-2-en-yloxy substituent
This unique combination of functional groups contributes to its biological properties.
Anticancer Properties
Research indicates that 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been found to inhibit certain kinases involved in cancer progression. The inhibition is thought to occur through competitive binding to the active site of the enzyme.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a significant decrease in cell viability in MCF-7 cells. Flow cytometry analysis revealed increased annexin V positivity, indicating apoptosis induction.
- Kinase Inhibition Study : Another research effort focused on the compound's effect on specific kinases related to cancer signaling pathways. The results indicated a dose-dependent inhibition of kinase activity, suggesting potential for further development as a targeted therapy.
The proposed mechanism of action includes:
- Binding Interactions : The thiazolidinone moiety interacts with key amino acid residues in target enzymes, leading to conformational changes that inhibit their function.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization has been observed in treated cancer cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide?
- Methodological Answer : The compound is typically synthesized via a multi-step process:
Benzylidene Formation : Condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Thiazolidinone Cyclization : Reaction of the intermediate with chloroacetic acid or chloroacetyl chloride under basic conditions to form the thiazolidinone ring.
Amide Coupling : Reaction of the thiazolidinone derivative with 4-methylbenzoyl chloride to yield the final product .
- Critical Parameters : Solvent choice (e.g., ethanol or DMF), temperature (60–80°C for cyclization), and catalyst (e.g., triethylamine for amide coupling) significantly affect yield and purity.
Q. How is the compound characterized structurally, and what techniques are essential for confirming its identity?
- Methodological Answer :
- Spectroscopy : Use FT-IR to confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. NMR (¹H and ¹³C) identifies the Z-configuration of the benzylidene moiety and substituent positions .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding patterns.
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, with IC₅₀ values calculated using nonlinear regression models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADME studies (e.g., HPLC-MS for plasma stability, microsomal assays for metabolic stability) to identify bioavailability issues.
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or prodrug strategies to enhance bioavailability while retaining activity .
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects in vivo that may counteract in vitro activity .
Q. What experimental strategies optimize the thiazolidinone ring’s reactivity for targeted drug design?
- Methodological Answer :
- Substituent Effects : Systematic variation of substituents on the benzylidene moiety (e.g., methoxy vs. allyloxy groups) to study electronic and steric impacts on bioactivity.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict charge distribution and binding affinity to target enzymes (e.g., COX-2 or topoisomerase II) .
- Table : Key SAR Findings
| Substituent Position | Bioactivity Trend | Proposed Mechanism |
|---|---|---|
| 4-allyloxy (current) | Moderate anticancer | Enhanced lipophilicity |
| 3-methoxy (analog) | High antimicrobial | H-bonding with enzyme active site |
| 2-chloro (analog) | Low solubility | Increased steric hindrance |
Q. How can researchers validate the compound’s mechanism of action when conflicting hypotheses exist (e.g., enzyme inhibition vs. intercalation)?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to test direct binding to enzymes (e.g., thymidylate synthase).
- DNA-Interaction Studies : Ethidium bromide displacement assays or circular dichroism (CD) to assess intercalation potential .
- Gene Knockdown : CRISPR/Cas9 knockout of putative target genes to observe phenotypic rescue in cell lines .
Methodological Considerations
Q. What analytical methods are critical for ensuring purity and stability during storage?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months).
- Mass Spectrometry : Confirm molecular ion peaks and detect oxidation byproducts (e.g., sulfoxide formation) .
Q. How should researchers design control experiments to distinguish between the compound’s intrinsic activity and solvent/DMSO artifacts?
- Methodological Answer :
- Solvent Controls : Include vehicle-only (e.g., 0.1% DMSO) groups in all assays.
- Counter-Screening : Test structurally similar but inactive analogs to confirm target specificity .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational docking predictions for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
